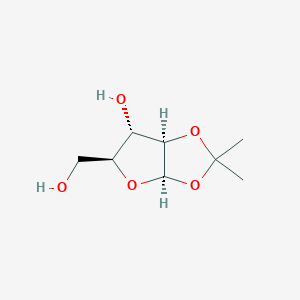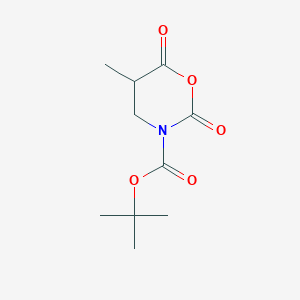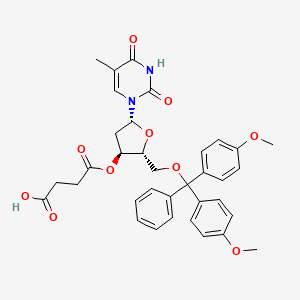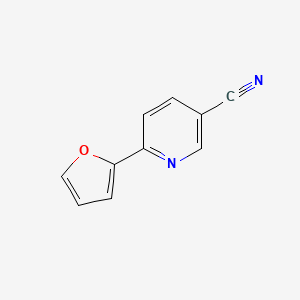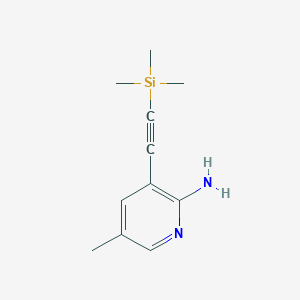
5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine” is a chemical compound with the empirical formula C11H16N2Si . It is used in proteomics research .
Molecular Structure Analysis
The molecular weight of “5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine” is 204.34 g/mol . The SMILES string representation of this compound isCC1=CN=C(C(=C1)C#CSi(C)C)N .
Applications De Recherche Scientifique
Synthesis of [1,8]Naphthyridines
5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine is utilized in the synthesis of 2,4-substituted [1,8]naphthyridines. The compound, obtained through Pd-catalyzed carbonylative coupling, undergoes a domino conjugate addition/annulation reaction to yield 4-heterosubstituted 2-aryl[1,8]naphthyridines with high efficiency (Abbiati et al., 2002).
Role in Nucleoside Synthesis
The compound plays a crucial role in the formation of nucleoside 5'-phosphoramidates. The reaction of nucleoside triphosphates (NTPs) with amines, mediated by trimethylsilyl chloride, aligns closely with biological systems' enzyme-NMP (nucleoside 5'-monophosphate) formation, offering valuable insights into enzymatic reactions (Zhu et al., 2005).
Applications in Catalysis
Group 10 metal aminopyridinato complexes, synthesized from the compound, show promise as catalysts in aryl-Cl activation and hydrosilane polymerization. Some of these complexes exhibit remarkable efficiency in Suzuki cross-coupling reactions, hinting at their potential in catalytic applications (Deeken et al., 2006).
Propriétés
IUPAC Name |
5-methyl-3-(2-trimethylsilylethynyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2Si/c1-9-7-10(11(12)13-8-9)5-6-14(2,3)4/h7-8H,1-4H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFPYZARSQCPID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)C#C[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457236 |
Source


|
| Record name | 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine | |
CAS RN |
500903-95-7 |
Source


|
| Record name | 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

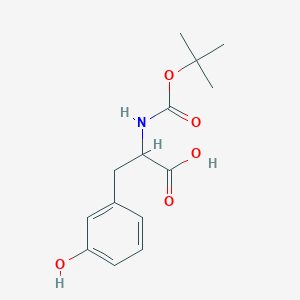
-isoquinoline-2-carbaldehyde](/img/structure/B1338374.png)
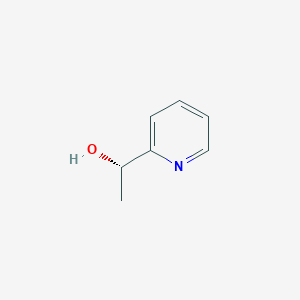
![3-Iodobenzo[b]thiophene](/img/structure/B1338381.png)
![5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone](/img/structure/B1338383.png)


